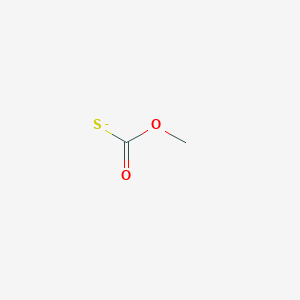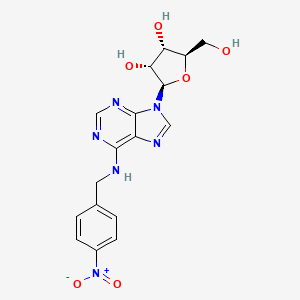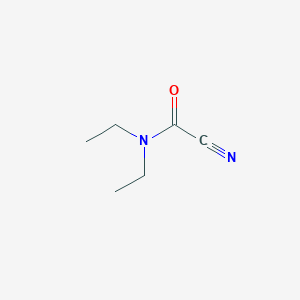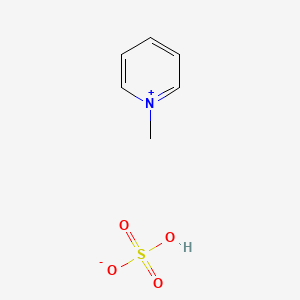
Carbonothioic acid, O-methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonothioic acid, O-methyl ester, also known as methyl xanthate, is an organic compound with the formula CH₃OCS₂H. It belongs to the class of xanthates, which are esters of xanthic acid. This compound is primarily used in the mining industry as a flotation agent to separate valuable minerals from ores. It is also used in organic synthesis and as an intermediate in the production of other chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbonothioic acid, O-methyl ester can be synthesized through the reaction of carbon disulfide (CS₂) with methanol (CH₃OH) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
CS2+CH3OH+NaOH→CH3OCS2Na+H2O
The sodium salt of the ester (sodium methyl xanthate) is then acidified to yield the free ester:
CH3OCS2Na+HCl→CH3OCS2H+NaCl
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactors where carbon disulfide and methanol are continuously fed into the system along with a base. The reaction mixture is then processed to separate the desired ester from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonothioic acid, O-methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester under basic conditions.
Major Products
Oxidation: Disulfides (e.g., dimethyl disulfide).
Reduction: Thiols (e.g., methanethiol).
Substitution: Corresponding substituted products (e.g., methyl xanthate derivatives).
Wissenschaftliche Forschungsanwendungen
Carbonothioic acid, O-methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various xanthate derivatives.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the mining industry as a flotation agent to enhance the separation of valuable minerals from ores.
Wirkmechanismus
The mechanism by which carbonothioic acid, O-methyl ester exerts its effects involves the formation of a complex with metal ions. In the mining industry, it adsorbs onto the surface of mineral particles, making them hydrophobic and allowing them to be separated from the aqueous phase by flotation. In biological systems, it can interact with thiol groups in proteins, leading to enzyme inhibition or modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbonodithioic acid, O,S-diethyl ester: Another xanthate ester with similar properties but different alkyl groups.
Carbonodithioic acid, O-ethyl ester: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
Carbonothioic acid, O-methyl ester is unique due to its specific reactivity and applications in both industrial and scientific contexts. Its ability to form stable complexes with metal ions makes it particularly valuable in mineral processing and organic synthesis.
Eigenschaften
CAS-Nummer |
44204-02-6 |
|---|---|
Molekularformel |
C2H3O2S- |
Molekulargewicht |
91.11 g/mol |
IUPAC-Name |
methoxymethanethioate |
InChI |
InChI=1S/C2H4O2S/c1-4-2(3)5/h1H3,(H,3,5)/p-1 |
InChI-Schlüssel |
YUGAPOVDMHKYAG-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4'-imidazolidine]](/img/structure/B14668294.png)











![6-[2-(2,4-Dimethyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14668356.png)
